Ethyl 5-(aminomethyl)-2-(trifluoromethyl)nicotinate
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Overview
Description
Ethyl 5-(aminomethyl)-2-(trifluoromethyl)nicotinate is a compound that features a trifluoromethyl group attached to a nicotinate structure. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties . This compound is of interest in various fields of scientific research and industrial applications.
Chemical Reactions Analysis
Ethyl 5-(aminomethyl)-2-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophilic or electrophilic reagents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-(aminomethyl)-2-(trifluoromethyl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Its potential pharmaceutical applications are being explored, particularly in drug development.
Industry: The compound is used in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(aminomethyl)-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 5-(aminomethyl)-2-(trifluoromethyl)nicotinate can be compared to other trifluoromethyl-containing compounds, such as:
Trifluoromethyl ketones: These compounds also feature the trifluoromethyl group and are used in similar applications.
Trifluoromethylated aromatic compounds: These compounds have the trifluoromethyl group attached to an aromatic ring and are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific structure and the presence of the nicotinate moiety, which can impart unique chemical and biological properties.
Properties
Molecular Formula |
C10H11F3N2O2 |
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Molecular Weight |
248.20 g/mol |
IUPAC Name |
ethyl 5-(aminomethyl)-2-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H11F3N2O2/c1-2-17-9(16)7-3-6(4-14)5-15-8(7)10(11,12)13/h3,5H,2,4,14H2,1H3 |
InChI Key |
RKNFEWFEJOQOKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)CN)C(F)(F)F |
Origin of Product |
United States |
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